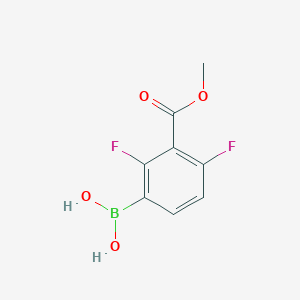

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluoro-3-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXRETVCZVZSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C(=O)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658032 | |

| Record name | [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190989-12-8 | |

| Record name | [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid CAS 1190989-12-8

An In-depth Technical Guide to (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Abstract

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid (CAS 1190989-12-8) is a highly functionalized arylboronic acid that has emerged as a critical building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho and para to the boronic acid group and an adjacent methoxycarbonyl moiety—imparts distinct reactivity and structural properties. This guide provides an in-depth analysis of its synthesis, characterization, and application, with a primary focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic rationale behind experimental design, present validated protocols, and discuss best practices for handling and storage, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.

Introduction and Physicochemical Profile

Arylboronic acids are foundational reagents in organic synthesis, largely due to their stability, low toxicity, and exceptional performance in carbon-carbon bond-forming reactions. Within this class, (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid distinguishes itself through its strategic placement of functional groups, which allows for the directed synthesis of complex, poly-substituted biaryl systems often sought in medicinal chemistry.

The fluorine atoms significantly modulate the electronic properties of the phenyl ring, influencing both the reactivity of the boronic acid and the ultimate biological activity of the final molecule. The ester group provides a convenient handle for further synthetic transformations, such as hydrolysis to a carboxylic acid or amidation.

Physicochemical Properties

The compound's physical and chemical characteristics are summarized below. This data is essential for experimental planning, including solvent selection and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 1190989-12-8 | |

| Molecular Formula | C₈H₇BF₂O₄ | |

| Molecular Weight | 215.95 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 145 - 155 °C | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The synthesis of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid typically originates from commercially available methyl 2,6-difluorobenzoate. The core challenge is the regioselective introduction of the boronic acid group at the C3 position. The directing effects of the existing substituents make a lithiation-boration sequence the most logical and field-proven approach. The fluorine at C2 and the carbonyl group at C1 act as ortho-directing groups, activating the C3 position for deprotonation by a strong base like lithium diisopropylamide (LDA).

This strategy is not merely a sequence of steps but a deliberate exploitation of substituent effects. The choice of a strong, non-nucleophilic base like LDA is critical to prevent unwanted side reactions, such as addition to the ester carbonyl. Performing the reaction at low temperatures (-78 °C) is essential to maintain the stability of the aryl lithium intermediate and ensure high regioselectivity.

Detailed Laboratory Protocol: Synthesis

This protocol describes a typical lab-scale synthesis. Every step is designed to maximize yield and purity, forming a self-validating system.

Workflow: Synthesis of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Caption: A validated workflow for the synthesis of the title compound.

Step-by-Step Procedure:

-

Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add methyl 2,6-difluorobenzoate (1.0 eq).

-

Solvent Addition and Cooling: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via cannula. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation (Lithiation): In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Slowly add the freshly prepared LDA solution to the reaction flask dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Borylation: Stir the mixture at -78 °C for 1 hour. Following this, add triisopropyl borate (1.2 eq) dropwise. The choice of this borate ester is strategic; its steric bulk minimizes the formation of over-borylated byproducts.

-

Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding 2 M aqueous HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.

Characterization

Purity and identity should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic aromatic proton signals, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the boronic acid OH group.

-

¹⁹F NMR: Two distinct signals corresponding to the two non-equivalent fluorine atoms are expected.

-

Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak corresponding to [M-H]⁻ or [M+Na]⁺.

-

HPLC: Purity assessment should be performed using a reverse-phase C18 column.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl linkages. This reaction is a cornerstone of modern drug discovery for constructing complex molecular architectures.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide. The choice of base is crucial; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This robust protocol serves as an excellent starting point for coupling (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid with various aryl halides.

Materials:

-

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid, and the base.

-

Inerting: Seal the vessel and purge with nitrogen or argon for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst. The use of a pre-catalyst like Pd(dppf)Cl₂ is often preferred for its higher stability and activity.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

Handling, Storage, and Safety

Stability and Storage

Like many boronic acids, this compound can undergo protodeboronation (loss of the B(OH)₂ group) or form anhydride trimers (boroxines) upon prolonged exposure to heat or moisture.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration is recommended.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid creating dust.

Safety Precautions

While specific toxicity data is limited, standard laboratory precautions for handling fine chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Always consult the latest Material Safety Data Sheet (MSDS) from the supplier before use.

Conclusion

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is a valuable and versatile reagent for constructing complex molecular frameworks. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, makes it an indispensable tool for medicinal chemists and materials scientists. By understanding the principles behind its synthesis and application, researchers can effectively integrate this building block into their synthetic strategies to accelerate the discovery and development of novel chemical entities.

References

Synthesis of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

An In-depth Technical Guide to the

Introduction

Functionalized arylboronic acids are indispensable building blocks in modern organic synthesis, most notably as key coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their stability, low toxicity, and diverse reactivity make them crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized intermediate, incorporating fluorine atoms—a common feature in bioactive molecules for modulating metabolic stability and binding affinity—and an ester group that allows for further synthetic elaboration. This guide provides a comprehensive overview of the efficient synthesis of this valuable compound, grounded in the principles of Directed ortho-Metalation (DoM).

Synthetic Strategy: The Power of Directed ortho-Metalation (DoM)

The regioselective synthesis of polysubstituted aromatic compounds presents a significant challenge. The chosen strategy for preparing (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid leverages the Directed ortho-Metalation (DoM) reaction. This powerful technique offers superior regiocontrol compared to classical electrophilic aromatic substitution, which would likely yield a mixture of isomers.

DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base.[2][3] The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, localizing the base and facilitating the deprotonation of the sterically accessible adjacent proton.[2][3] The resulting aryllithium intermediate can then be trapped by a suitable electrophile, in this case, a borate ester, to form the desired boronic acid precursor.

For this specific synthesis, the starting material, methyl 2,6-difluorobenzoate, possesses two key features that direct the lithiation to the C3 position:

-

The Methoxycarbonyl Group (-COOCH₃): While not the strongest DMG, the ester group can coordinate with the lithium base.

-

The ortho-Fluorine Atom: The C-F bond significantly enhances the kinetic and thermodynamic acidity of the adjacent C-H bond, making it the most favorable site for deprotonation by a lithium amide base.[4] The combined influence of these groups synergistically directs the metalation to the C3 position with high fidelity.

Mechanistic Deep Dive

The core of this synthesis is a two-step, one-pot lithiation-borylation sequence.[5]

-

Directed ortho-Lithiation: The substrate, methyl 2,6-difluorobenzoate, is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. A strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), is then added. LDA is chosen over a more nucleophilic base like n-butyllithium to prevent competitive addition to the ester carbonyl. The LDA coordinates to the carbonyl oxygen and the C2-fluorine, positioning the amide base to abstract the acidic C3 proton, generating a stabilized aryllithium species.

-

Borylation: The newly formed aryllithium nucleophile is then quenched by the addition of an electrophilic boron source, triisopropyl borate (B(OiPr)₃). The aryllithium attacks the electron-deficient boron atom, forming a lithium borate "ate" complex.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl), which protonates the mixture and hydrolyzes the triisopropyl boronate ester to the final (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid product.

Caption: Step-by-step experimental workflow for the synthesis.

References

- White Rose Research Online. (2024, November 8). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis.

- Mortier, J. Directed Ortho Metalation. Unblog.fr.

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

- Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. University of Bristol.

- Baran Group Meeting. Directed Metalation: A Survival Guide.

- Wikipedia. Directed ortho metalation.

- Organic Syntheses. Procedure for purification of arylboronic acids.

- BLDpharm. (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid.

- MySkinRecipes. 2,4-Difluoro-3-(methoxycarbonyl)phenylboronic acid.

- Georganics. (2024, January 9). Phenylboronic acid – preparation and application.

Sources

Structure and stability of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

An In-depth Technical Guide to the Structure, Stability, and Reactivity of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Abstract

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methoxycarbonyl group, imparts distinct reactivity and stability profiles that are of significant interest to researchers in drug discovery and materials science. This technical guide provides a comprehensive analysis of the molecule's structural characteristics, inherent stability challenges, and primary application in palladium-catalyzed cross-coupling reactions. We will delve into the fundamental degradation pathways common to arylboronic acids—protodeboronation, oxidation, and boroxine formation—and contextualize them with respect to the electronic effects of the substituents. Furthermore, this guide offers field-proven protocols for handling, stability assessment, and application in the Suzuki-Miyaura reaction, providing researchers with the foundational knowledge required to effectively utilize this versatile reagent.

Molecular Structure and Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its structure and fundamental properties. (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is a white crystalline solid at room temperature, whose structure is precisely defined by its nomenclature.

1.1. Chemical Identity

| Property | Value |

| Systematic Name | (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid |

| CAS Number | 1190989-12-8[1][2] |

| Molecular Formula | C₈H₇BF₂O₄[1][2] |

| Molecular Weight | 215.95 g/mol [1][2] |

| Appearance | White to off-white crystalline powder[3] |

1.2. Structural Elucidation and Spectroscopic Profile

The molecule consists of a phenyl ring substituted at the 1-position with a boronic acid [-B(OH)₂] group. The key functional groups are two fluorine atoms at positions 2 and 4, and a methoxycarbonyl [-COOCH₃] group at position 3. The molecular structure is essentially planar, which allows for electronic delocalization between the dihydroxyboryl group and the aromatic ring.[4] Spectroscopic analysis is essential for confirming the identity and purity of the compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7-8 ppm region, exhibiting complex splitting patterns due to H-F and H-H coupling. A sharp singlet around 3.9 ppm corresponding to the methoxy (-OCH₃) protons. A broad singlet for the boronic acid hydroxyl (-OH) protons, which is exchangeable with D₂O. |

| ¹³C NMR | Signals for the aromatic carbons, with characteristic large C-F coupling constants. A signal for the carbonyl carbon (~165 ppm) and the methoxy carbon (~52 ppm). The carbon atom attached to the boron (ipso-carbon) may be broad or difficult to detect.[5] |

| ¹¹B NMR | A single, broad resonance in the range of 28-30 ppm, characteristic of a trigonal planar arylboronic acid.[5] |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3500), sharp C=O stretch (~1720), C-F stretches (~1100-1300), and a strong B-O stretch (~1350).[6] |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 214.9. |

Stability and Degradation Pathways

While boronic acids are invaluable synthetic intermediates, their stability is a critical consideration for successful and reproducible research.[7] They are susceptible to several degradation pathways that can impact their purity, shelf-life, and reactivity.[8]

2.1. Key Degradation Pathways

The stability of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is primarily governed by three processes:

-

Oxidative Deboronation: The boron center is susceptible to oxidation, particularly by reactive oxygen species like hydrogen peroxide or even atmospheric oxygen over time.[7][9] This process is often the most significant metabolic instability pathway for boronic acid-containing drugs.[8] The reaction proceeds via nucleophilic attack on the empty p-orbital of the boron, leading to the formation of a labile boric ester that hydrolyzes to the corresponding phenol and boric acid.[9][10]

-

Protodeboronation: This pathway involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[7] This reaction can be catalyzed by both acidic and basic conditions and is exacerbated by the presence of moisture.[7] The electron-withdrawing nature of the fluoro and methoxycarbonyl substituents on the aromatic ring influences the electrophilicity of the boron atom and the lability of the C-B bond, potentially affecting the rate of this degradation.

-

Dehydration (Boroxine Formation): In the solid state or in non-aqueous solvents, boronic acids can undergo reversible self-condensation to form a cyclic trimer anhydride known as a boroxine. This is an equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. While not a destructive degradation, the formation of boroxines can affect solubility and reactivity, making it crucial to use the monomeric form for most applications, especially in Suzuki-Miyaura couplings.

Handling, Storage, and Stabilization Protocols

Given the inherent instabilities, rigorous handling and storage protocols are non-negotiable for maintaining the integrity of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid.

3.1. Recommended Handling and Storage Procedures

-

Atmosphere: Always handle and store the compound under an inert atmosphere, such as dry nitrogen or argon, to minimize exposure to oxygen and moisture.[7]

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[2]

-

Container: Keep the container tightly sealed to prevent moisture ingress.[3]

-

Dispensing: When weighing or dispensing the material, do so in a glove box or under a positive pressure of inert gas to minimize atmospheric exposure.

3.2. Experimental Protocol: Assessing Compound Stability

This protocol provides a framework for researchers to validate the stability of a new or aged batch of the boronic acid.

Objective: To quantify the degradation of the boronic acid over time under controlled conditions using ¹H NMR spectroscopy with an internal standard.

Materials:

-

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

-

Anhydrous, deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes with sealable caps

-

Inert atmosphere (glove box or Schlenk line)

Methodology:

-

Stock Solution Preparation: Inside a glove box, accurately weigh ~10 mg of the boronic acid and ~5 mg of the internal standard into a vial.

-

Add 1.0 mL of anhydrous DMSO-d₆ to the vial and dissolve completely.

-

Time=0 Analysis: Transfer ~0.6 mL of the solution to an NMR tube, seal it, and acquire a quantitative ¹H NMR spectrum immediately. Integrate the signal for the methoxy protons of the boronic acid and a well-resolved signal from the internal standard.

-

Incubation: Store the remaining stock solution under the desired test condition (e.g., at room temperature on the benchtop, exposed to air).

-

Time-Point Analysis: At specified intervals (e.g., 24h, 48h, 1 week), take another aliquot from the stock solution, transfer to a new NMR tube, and acquire another quantitative ¹H NMR spectrum.

-

Data Analysis: Compare the relative integration of the boronic acid's methoxy peak to the internal standard's peak at each time point. A decrease in this ratio indicates degradation. The appearance of new peaks corresponding to degradation products (e.g., methyl 2,4-difluorobenzoate from protodeboronation) can also be monitored.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[11] This reaction is a cornerstone of modern medicinal chemistry for synthesizing complex biaryl structures.[12][13]

4.1. Mechanistic Overview

The reaction is catalyzed by a palladium complex and proceeds via a well-established catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[14][15]

4.2. Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

Objective: To couple (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid with an aryl bromide.

Materials:

-

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

Schlenk flask or microwave vial

Methodology:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (argon), add the aryl bromide, (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe. Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS. Expertise Note: The choice of base, solvent, and catalyst ligand can dramatically affect reaction outcome. For electron-poor boronic acids like this one, a stronger base or more electron-rich phosphine ligand may be beneficial.[16]

-

Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Research and Development

The specific substitution pattern of this molecule makes it a high-value intermediate.

-

Pharmaceutical Synthesis: The difluorophenyl motif is a common feature in modern pharmaceuticals. The fluorine atoms can enhance metabolic stability, improve binding affinity through specific interactions (e.g., with amide backbones), and modulate the pKa of nearby functional groups. This boronic acid serves as a direct precursor to complex drug candidates.[3][17][18] The broader class of boronic acid-containing compounds has yielded FDA-approved drugs like Bortezomib for treating multiple myeloma.[19][20]

-

Materials Science: The compound is also used in the synthesis of advanced polymers and functional materials where the electronic properties of the difluorinated aromatic ring can be exploited to create materials with specific optical or electronic characteristics.[1][18]

Conclusion

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is more than a simple reagent; it is an enabling tool for the construction of complex molecular architectures. While its utility is immense, a comprehensive understanding of its structural properties and inherent instabilities is essential for its effective application. By adhering to rigorous handling protocols and employing optimized reaction conditions, researchers can fully leverage the synthetic potential of this versatile building block to advance the frontiers of drug discovery and materials science.

References

- BenchChem. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling.

- PubChem. (n.d.).

- Węglarz-Tomczak, E., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

- Graham, D. W., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Graham, D. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.

- Graham, D. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- MySkinRecipes. (n.d.). 2,4-Difluoro-3-(methoxycarbonyl)phenylboronic acid.

- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- PMC. (2024).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- BLDpharm. (n.d.). 1190989-12-8|(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid.

- Wikipedia. (n.d.). Suzuki reaction.

- Autechaux. (n.d.). Exploring 2-Fluoro-4-(methoxycarbonyl)

- Chem-Impex. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid.

- Blago Fund. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid.

- Jacobs, C. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules.

- Wagner, C. E., et al. (n.d.).

- ChemicalBook. (n.d.). 2,4-Difluorophenylboronic acid(144025-03-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid(874219-35-9) 1H NMR spectrum.

- Pissinate, K., et al. (2019).

- Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA)

- Zhang, L., et al. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)

- Fun, H.-K., et al. (2008). 2,4-Difluoro-phenyl-boronic acid. Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. 2,4-Difluoro-3-(methoxycarbonyl)phenylboronic acid [myskinrecipes.com]

- 2. 1190989-12-8|(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. innospk.com [innospk.com]

- 4. 2,4-Difluoro-phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 14. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 19. mdpi.com [mdpi.com]

- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

pKa value of substituted difluorophenylboronic acids

An In-Depth Technical Guide to the pKa of Substituted Difluorophenylboronic Acids

Executive Summary

Substituted arylboronic acids, particularly those featuring fluorine atoms, are cornerstones in modern medicinal chemistry and materials science. Their utility is profoundly influenced by their physicochemical properties, chief among them being the acid dissociation constant (pKa). This guide provides a detailed exploration of the pKa of difluorophenylboronic acids, offering a synthesis of theoretical principles, experimental methodologies, and practical applications. We delve into the unique Lewis acidic nature of these compounds, dissect the electronic and steric effects of difluoro-substitution on acidity, and present validated protocols for accurate pKa determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the acidity of these versatile molecules to optimize their function in various applications.

Introduction: The Significance of Acidity in Fluorinated Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have seen a meteoric rise in prominence, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Beyond their synthetic utility, their unique ability to reversibly bind with diols has positioned them as critical components in glucose sensors and as pharmacophores in drug design.[1] An important property of arylboronic acids, particularly when considering their use in medicinal chemistry, is their pKa in aqueous solution.[3] The practical use of arylboronic acids as drugs is dependent on their solubility in water, which is in turn dependent on their pKa.[3]

The introduction of fluorine substituents onto the phenyl ring dramatically modulates the compound's properties.[4][5] Fluorine's high electronegativity increases the Lewis acidity of the boron center, a crucial factor for their interaction with biological targets or analytes.[4][6] This enhanced acidity, quantified by the pKa value, directly influences solubility, membrane permeability, and the strength of binding interactions at physiological pH.[7] Therefore, a comprehensive understanding of the factors governing the pKa of difluorophenylboronic acids is paramount for their rational design and application in drug development.[7]

Theoretical Framework: Deciphering the Acidity of Arylboronic Acids

Unlike carboxylic acids which are Brønsted acids that donate a proton, arylboronic acids are more accurately described as Lewis acids.[3] Their acidity in aqueous solution arises from the acceptance of a hydroxide ion from water to transform the trigonal planar boronic acid into a more stable tetrahedral boronate anion.[3]

Caption: Lewis acid equilibrium of an arylboronic acid in water.

The position of this equilibrium, and thus the pKa, is governed by several key factors:

Electronic Effects of Substituents

The electron density of the aromatic ring directly influences the acidity of the boron center.[8]

-

Electron-Withdrawing Groups (EWGs): Substituents like fluorine (F), trifluoromethyl (CF₃), or nitro (NO₂) pull electron density away from the boron atom. This makes the boron center more electron-deficient (a stronger Lewis acid) and stabilizes the resulting negative charge on the tetrahedral boronate anion, thus lowering the pKa (increasing acidity).[4][9]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (OCH₃) or alkyl groups push electron density towards the boron atom, making it a weaker Lewis acid and destabilizing the boronate anion. This results in a higher pKa (decreased acidity).

The Hammett equation provides a quantitative method to correlate the electronic effects of meta- and para-substituents with acidity.[8][10] For arylboronic acids, the Hammett reaction constant (ρ) is approximately 2.06, indicating that their acidity is more sensitive to substituent effects than that of benzoic acids (ρ = 1.00).[8]

Steric and Positional Effects: The Ortho Anomaly

While meta- and para-substituents primarily exert electronic effects, ortho-substituents introduce steric factors and the potential for intramolecular interactions.[8]

-

Steric Hindrance: Bulky ortho-substituents can hinder the transition from the planar acid to the tetrahedral boronate, making the acid weaker (higher pKa).[8]

-

Intramolecular Hydrogen Bonding: An ortho-substituent like fluorine can form an intramolecular hydrogen bond with one of the boronic acid's hydroxyl groups.[8] This interaction can stabilize the tetrahedral boronate form, where the geometry is more favorable for such bonding, leading to a significant increase in acidity (lower pKa).[8] This is a key feature of compounds like 2,6-difluorophenylboronic acid.

The Impact of Difluoro-Substitution on pKa

The presence and position of two fluorine atoms on the phenyl ring have a profound and predictable impact on the pKa. Fluorine is strongly electron-withdrawing, and its introduction generally increases the acidity of phenylboronic acids.[4][5] The range of pKa values for various fluorinated phenylboronic acids spans from 6.17 to 8.77, compared to a pKa of 8.86 for unsubstituted phenylboronic acid.[4]

-

2,6-Difluorophenylboronic Acid: This isomer is a particularly strong acid among its peers. The two ortho-fluorine atoms exert a powerful inductive electron-withdrawing effect. Furthermore, they can engage in intramolecular hydrogen bonding that stabilizes the tetrahedral boronate conjugate base, further lowering the pKa.[8][11] This compound is a valuable building block in organic synthesis and medicinal chemistry, partly due to these enhanced electronic properties.[1][12]

-

Other Isomers (e.g., 3,5-difluoro): In isomers where the fluorine atoms are not in the ortho position, the primary influence is the strong inductive effect. While they are still significantly more acidic than unsubstituted phenylboronic acid, they typically have a higher pKa than the 2,6-difluoro isomer because they lack the additional stabilization from intramolecular hydrogen bonding.

Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental methods. The most common and reliable techniques are potentiometric and spectrophotometric titrations.[8][13]

Potentiometric Titration Protocol

This high-precision technique involves monitoring the pH of a solution as a titrant (a strong base) is added.[8][13] The pKa is determined from the inflection point of the resulting titration curve.[13]

Step-by-Step Methodology:

-

Preparation:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). It is critical that this solution is carbonate-free, especially for measurements at neutral-to-high pH, to avoid errors.[13]

-

Accurately weigh a pure sample of the difluorophenylboronic acid and dissolve it in high-purity water to a known concentration (typically 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa specific to that solvent mixture.[13]

-

-

Calibration: Calibrate the pH meter and electrode using at least two standard buffer solutions that bracket the expected pKa range.

-

Titration:

-

Place the boronic acid solution in a thermostatted vessel (e.g., at 25 ± 0.1 °C) and immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH value and the corresponding volume of titrant added. Continue until the pH has passed well beyond the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the curve (locating the peak) or by using specialized software for non-linear regression analysis.

-

Perform a blank titration with only the solvent to correct for any background effects.[13]

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry Protocol

This method is suitable for compounds that possess a UV-active chromophore near the acidic center and can be used with much lower concentrations.[13] The pKa is determined by observing the change in the UV-Vis spectrum as the pH of the solution is varied, causing a shift in the equilibrium between the protonated and deprotonated species.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a stock solution of the difluorophenylboronic acid in a suitable solvent.

-

Prepare a series of buffer solutions with precisely known pH values, covering a range of at least 2 pH units above and below the estimated pKa.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant aliquot of the boronic acid stock solution to reach a final concentration that gives a measurable absorbance (typically in the 0.3-1.0 AU range).

-

Record the full UV-Vis absorption spectrum (e.g., from 200-400 nm) for each sample.

-

-

Data Analysis:

-

Identify an analytical wavelength where the absorbance difference between the fully protonated (acidic) and fully deprotonated (basic) forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_N)], where A is the absorbance at a given pH, and A_I and A_N are the absorbances of the ionized and neutral species, respectively.

-

Data Summary and Discussion

The pKa values of arylboronic acids are highly dependent on the nature and position of substituents. The introduction of fluorine atoms consistently lowers the pKa relative to the parent phenylboronic acid.

| Compound | Substituent(s) | pKa Value | Reference |

| Phenylboronic Acid | None | 8.86 | [4] |

| 4-Fluorophenylboronic Acid | 4-F | 8.77 | [4] |

| 2,6-Difluorophenylboronic Acid | 2,6-F₂ | 8.12 (Predicted) | [12] |

| 4-(Trifluoromethoxy)phenylboronic acid | 4-OCF₃ | ~7.8 | [5] |

| 3-(Trifluoromethoxy)phenylboronic acid | 3-OCF₃ | ~7.8 | [5] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F₄ | 6.17 | [4] |

Data compiled from various literature sources. Note that experimental conditions can affect reported values.

The data clearly illustrates the principles discussed. A single fluorine in the para-position (4-Fluorophenylboronic acid) has a minimal effect on pKa.[4] However, strongly electron-withdrawing groups like -OCF₃ lower the pKa by a full unit.[5] The predicted pKa for 2,6-difluorophenylboronic acid, while not experimentally cited in the provided search results, is expected to be significantly lower than that of phenylboronic acid due to the combined inductive and stabilizing effects of the two ortho-fluorine atoms. The extremely low pKa of 2,3,4,6-tetrafluorophenylboronic acid (6.17) demonstrates the cumulative acidifying effect of multiple fluorine substituents.[4]

Applications and Implications in Drug Development

The ability to tune the pKa of a boronic acid warhead is a powerful tool in drug design.

-

Optimizing Target Binding: Many boronic acid drugs function by forming a covalent bond with a serine or threonine residue in an enzyme's active site. This interaction is often pH-dependent, with the tetrahedral boronate being the more reactive species.[9] Lowering the pKa ensures that a significant fraction of the drug exists in the active boronate form at physiological pH (~7.4), leading to enhanced potency.[10]

-

Improving Pharmacokinetics: The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[7] It dictates the ionization state of the drug in different biological compartments (e.g., stomach, intestine, blood), which in turn affects its ability to cross cell membranes.[7] By synthesizing derivatives with different substitution patterns, chemists can fine-tune the pKa to achieve an optimal balance of solubility and membrane permeability.[7]

-

Development of Sensors: The pKa of boronic acids is known to decrease upon binding to diols, such as glucose.[14] This change in acidity forms the basis of fluorescent sensors for carbohydrate detection. Difluorophenylboronic acids, with their inherently lower initial pKa, can be engineered into sensors that operate effectively at or near neutral pH.

Conclusion

The pKa of substituted difluorophenylboronic acids is a critical parameter that reflects a complex interplay of electronic, steric, and intramolecular forces. The strong electron-withdrawing nature of fluorine atoms systematically increases the Lewis acidity of the boron center, an effect that is particularly pronounced in ortho-substituted isomers like 2,6-difluorophenylboronic acid due to stabilizing intramolecular interactions. Accurate determination of pKa through validated methods like potentiometric and spectrophotometric titration is essential for understanding and predicting the behavior of these molecules. For professionals in drug discovery and materials science, the ability to rationally modulate the pKa of this important class of compounds provides a powerful strategy for optimizing molecular function, from enhancing enzyme inhibition to designing more effective chemical sensors.

References

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. (2024-06-06). Available from: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. (2022-05-26). Available from: [Link]

-

On the Computational Determination of the pK a of Some Arylboronic Acids - MDPI. Available from: [Link]

-

The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF - ResearchGate. Available from: [Link]

-

Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study | Request PDF - ResearchGate. Available from: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (2021-04-01). Available from: [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available from: [Link]

-

A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach | Request PDF - ResearchGate. Available from: [Link]

-

pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. - ResearchGate. Available from: [Link]

-

pKa values for boronic acids 1-7. - ResearchGate. Available from: [Link]

-

pKa measurement - University of Strathclyde. Available from: [Link]

-

Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed. (2018-11-01). Available from: [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. Available from: [Link]

-

What is pKa and how is it used in drug development?. (2023-12-13). Available from: [Link]

-

2,6-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734336 - PubChem - NIH. Available from: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available from: [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (2013-08-08). Available from: [Link]

-

Selected boronic acids and their pKa values. | Download Scientific Diagram - ResearchGate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,6-二氟苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is pKa and how is it used in drug development? [pion-inc.com]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. 2,6-Difluorophenylboronic acid CAS#: 162101-25-9 [amp.chemicalbook.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid in Modern Drug Discovery

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms and the precise arrangement of functional groups are paramount strategies for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this context, (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid has emerged as a synthetic building block of significant strategic value. Its utility is rooted in the synergistic interplay of its constituent parts: a boronic acid for versatile carbon-carbon bond formation, two fluorine atoms to modulate electronic properties and metabolic stability, and a methoxycarbonyl group that influences reactivity and provides a handle for further synthetic transformations.

This technical guide provides an in-depth exploration of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and pivotal role in the construction of complex molecular architectures, with a particular focus on its application in the synthesis of pharmaceutically relevant compounds. The ensuing discussion is grounded in established chemical principles and supported by practical, field-proven insights to empower the reader in leveraging this versatile reagent in their own research endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic building block is the bedrock of its effective and safe utilization. (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is a white to off-white solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 1190989-12-8[1][2] |

| Molecular Formula | C₈H₇BF₂O₄[3] |

| Molecular Weight | 215.95 g/mol [3] |

| Appearance | White to off-white solid/powder |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C.[4] |

Safety and Handling:

As with all boronic acids, appropriate safety precautions must be observed. (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid may cause skin, eye, and respiratory irritation.[4] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental contact, flush the affected area with copious amounts of water.[5] For detailed information on handling, storage, and disposal, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][6]

The Role of Fluorine and Methoxycarbonyl Substituents

The specific substitution pattern of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is not arbitrary; it is a deliberate design feature that imparts unique reactivity and utility.

-

The Influence of Difluorination: The two fluorine atoms, positioned ortho and para to the boronic acid group, exert a strong electron-withdrawing inductive effect. This has several important consequences:

-

Modulation of Acidity and Reactivity: The electron-withdrawing nature of the fluorine atoms can influence the Lewis acidity of the boronic acid, which can in turn affect the rate of transmetalation in Suzuki-Miyaura coupling reactions.[5]

-

Metabolic Stability: The presence of fluorine atoms on an aromatic ring is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug molecule.

-

Enhanced Binding Interactions: The carbon-fluorine bond can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological targets, potentially enhancing binding affinity and selectivity.

-

-

The Methoxycarbonyl Directing Group: The methoxycarbonyl group at the 3-position also plays a crucial role:

-

Electronic Effects: As an electron-withdrawing group, it further modulates the electronic properties of the phenyl ring, influencing the reactivity of the boronic acid.

-

Steric Influence: Its presence ortho to the boronic acid introduces steric bulk, which can influence the regioselectivity of cross-coupling reactions, particularly with unsymmetrical coupling partners.

-

Synthetic Handle: The ester functionality provides a valuable point for further synthetic elaboration, allowing for hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby enabling the construction of a diverse array of derivatives.

-

Synthesis of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

While (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is commercially available, an understanding of its synthesis is valuable for process development and cost-benefit analysis. A common and effective method for the preparation of aryl boronic acids is the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route is outlined below, based on established procedures for similar compounds.[6][7][8]

Figure 1: Plausible synthetic route to (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[9][10][11]

The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below.

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While specific reaction conditions should be optimized for each unique substrate pairing, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid with an aryl bromide.

Materials:

-

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

-

Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography on silica gel, to afford the desired biaryl compound.

Case Study: Synthesis of a Lifitegrast Intermediate

A prominent application of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is in the synthesis of intermediates for the drug Lifitegrast.[6][9] Lifitegrast is an LFA-1 antagonist used for the treatment of dry eye disease. The synthesis of this complex molecule relies on the strategic coupling of key fragments, where the Suzuki-Miyaura reaction plays a pivotal role.

In a potential synthetic route, (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid could be coupled with a suitable benzofuran derivative to construct the core biaryl structure of a key intermediate. This approach highlights the importance of this building block in accessing complex, biologically active molecules.

Figure 3: Conceptual pathway for the use of the title compound in the synthesis of a Lifitegrast intermediate.

Conclusion

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized and strategically important building block for modern organic synthesis and drug discovery. The combination of a versatile boronic acid handle with the modulating effects of difluorination and a synthetically useful methoxycarbonyl group makes it an invaluable tool for the construction of complex biaryl structures. Its successful application in the synthesis of pharmaceutical agents like Lifitegrast underscores its relevance and potential. By understanding its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, researchers can effectively leverage this compound to accelerate the discovery and development of new chemical entities with therapeutic potential.

References

-

Jiang, G.-L., et al. (2021). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Molecules, 26(15), 4435. Available at: [Link]

-

Patel, S., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Jiang, G.-L., et al. (2021). The synthesis route of two key intermediates and lifitegrast. ResearchGate. Available at: [Link]

-

Thomas, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet for a representative boronic acid.

- Fisher Scientific. (2011). Safety Data Sheet for a representative boronic acid ester.

-

Vedejs, E., & Chapman, R. W. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(10), 3847-3853. Available at: [Link]

-

Angene Chemical. (2021). Safety Data Sheet for 2,3-Difluorophenylboronic acid. Available at: [Link]

-

ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. Retrieved from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Iqbal, N., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2355–2366. Available at: [Link]

- Google Patents. (n.d.). Formulation of boronic acid compounds.

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Google Patents. (n.d.). Synthesis of intermediates for preparing anacetrapib and derivates thereof.

-

MySkinRecipes. (n.d.). 2,4-Difluoro-3-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]

- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

-

YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

- 1. EP1360189A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 2. 2,4-Difluoro-3-(methoxycarbonyl)phenylboronic acid [myskinrecipes.com]

- 3. 1190989-12-8|(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. youtube.com [youtube.com]

- 5. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Role of fluorine substituents in phenylboronic acid reactivity.

The incorporation of fluorine into phenylboronic acids provides a sophisticated lever for tuning molecular properties and reactivity. By understanding the interplay of inductive effects, resonance, and intramolecular interactions, chemists can harness these reagents to achieve specific outcomes. The enhanced Lewis acidity conferred by fluorine substituents facilitates the critical transmetalation step in Suzuki-Miyaura coupling and opens avenues for novel catalytic activities. As synthetic methodologies for creating diverse fluorinated organoboron compounds continue to advance, their role in accelerating the discovery of new therapeutics and functional materials is set to expand even further, solidifying their status as indispensable tools in the modern chemist's toolkit. [21][22]

References

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal. [Link]

-

Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. [Link]

-

Kohlmann, O., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]

-

Dąbrowski, M., et al. (2022). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [Link]

-

Ahmad, F., et al. (2022). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]

-

Ma, X., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. [Link]

-

Ma, X., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. [Link]

-

Jutand, A., & Amatore, C. (2005). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition. [Link]

-

Ishihara, K., et al. (2002). (3,4,5-trifluorophenyl)boronic acid as an efficient catalyst for amidation. Organic Syntheses. [Link]

-

Kinney, J. L., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. [Link]

-

Na-Nakorn, M., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. [Link]

-

Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]

-

Shoji, T., & Hashizume, D. (2022). The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews. [Link]

-

Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. [Link]

-

Ma, X., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. [Link]

-

Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]

-

Ma, X., et al. (2021). Methods for the synthesis of fluorinated organoboron compounds. ResearchGate. [Link]

-

Lum, C., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

-

Ghaffari, B., et al. (2015). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angewandte Chemie International Edition. [Link]

-

Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health. [Link]

-

Dixon, D. A., & Gutowski, M. (2005). Lewis Acidities and Hydride, Fluoride, and X- Affinities of the BH3-nXn Compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from Coupled Cluster Theory. Inorganic Chemistry. [Link]

-

Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]

-

Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

-

Dahl, K. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Electronic properties of difluorinated phenylboronic acids

An In-depth Technical Guide to the Electronic Properties of Difluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in modern medicinal chemistry and materials science.[1][2] Difluorinated phenylboronic acids, a prominent class of fluorinated building blocks, possess unique electronic properties that significantly enhance their utility in drug discovery and organic electronics.[3][4] This guide provides a comprehensive technical overview of the electronic properties of these compounds, delving into the fundamental principles, experimental characterization, and computational modeling. We will explore how the position of fluorine substitution on the phenyl ring modulates key electronic parameters, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Significance of Fluorine in Phenylboronic Acids

Phenylboronic acid and its derivatives are exceptionally versatile reagents, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[5] The introduction of fluorine atoms onto the phenyl ring profoundly alters the molecule's electronic landscape. Due to its high electronegativity, fluorine acts as a potent electron-withdrawing group, which can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of drug candidates.[1][6]

-

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[3]

-

Alter Binding Affinities: The electron-withdrawing nature of fluorine can influence the electronic distribution within a molecule, potentially leading to stronger and more selective interactions with biological targets.[1][3]

-

Tune Electronic Properties for Materials Science: In organic electronics, fluorination is a key strategy for tuning the energy levels of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

This guide will focus on difluorinated phenylboronic acids, exploring how the number and position of these fluorine substituents dictate their electronic behavior and, consequently, their applications.

The Inductive and Resonance Effects of Fluorine Substitution

The electronic influence of fluorine substituents on the phenyl ring is a combination of two primary effects: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system. This electron-donating effect is most pronounced at the ortho and para positions.

The interplay of these opposing effects determines the overall electronic character of the fluorinated phenylboronic acid. Generally, the inductive effect of fluorine dominates, leading to a net electron-withdrawing character. However, the resonance effect can partially offset this at the para position.[5]

Quantifying Electronic Effects: The Hammett Parameter (σ)

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of substituents on a benzene ring. The Hammett parameter, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The position of the substituent significantly impacts its Hammett parameter. For fluorine, the σp (para) value is generally smaller than the σm (meta) value, reflecting the partial cancellation of the inductive effect by the resonance effect at the para position.[5][7]

Table 1: Hammett Constants (σ) for Fluoro-Substituents [5][7]

| Substituent | σm | σp |

| F | 0.34 | 0.06 |

| CF₃ | 0.43 | 0.54 |

| OCF₃ | 0.38 | 0.35 |

Data sourced from a 2022 review on fluorinated phenylboronic compounds.[5]

Understanding these Hammett constants is crucial for predicting how difluorination will impact the acidity and reactivity of phenylboronic acids.

Lewis Acidity and pKa: A Direct Consequence of Fluorination

Boronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[8][9] The acidity of a boronic acid is expressed by its pKa value. A lower pKa indicates a stronger Lewis acid. The pKa of unsubstituted phenylboronic acid is approximately 8.86.[5][10]

The introduction of electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center, resulting in a lower pKa. This is because the fluorine substituents withdraw electron density from the phenyl ring, which in turn makes the boron atom more electrophilic and more readily accepts a hydroxide ion.[5][11]

The position of fluorination has a pronounced effect on acidity:

-

ortho-Substitution: An ortho-fluorine substituent leads to the most significant increase in acidity. This is due to the strong inductive effect and the potential for an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the adjacent fluorine atom, which stabilizes the boronate anion.[5]

-

meta-Substitution: A meta-fluorine substituent increases acidity primarily through its inductive effect.

-

para-Substitution: A para-fluorine substituent has a smaller acidifying effect compared to the ortho and meta isomers due to the counteracting resonance effect.[5]

Table 2: pKa Values of Selected Fluorinated Phenylboronic Acids [5][12]

| Phenylboronic Acid Derivative | pKa |

| Phenylboronic acid | 8.86 |

| 4-Fluorophenylboronic acid | 8.77 |

| 2-Fluorophenylboronic acid | 7.79 |

| 3-Fluorophenylboronic acid | 8.28 |

| 2,6-Difluorophenylboronic acid | 6.78 |

| 3,5-Difluorophenylboronic acid | 7.42 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

These values highlight the trend of increasing acidity with the number of fluorine substituents and demonstrate the significant impact of ortho-fluorination.[5][12]